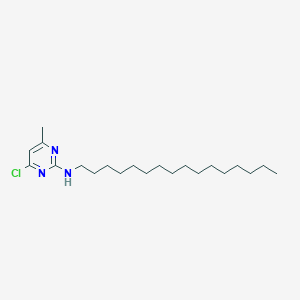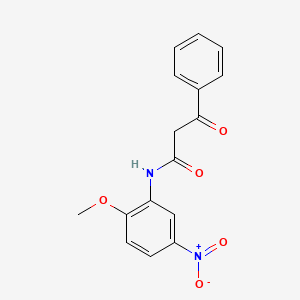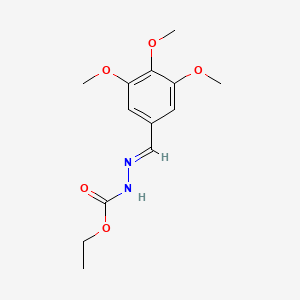
4-Chloro-2-hexadecylamino-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-hexadecylamino-6-methylpyrimidine is a chemical compound with the molecular formula C21H38ClN3 It is a pyrimidine derivative, which means it contains a six-membered ring with nitrogen atoms at positions 1 and 3
Méthodes De Préparation
The synthesis of 4-Chloro-2-hexadecylamino-6-methylpyrimidine typically involves the selective displacement of a chloride group at the C4 position by an appropriate amine. One common method involves reacting 4-chloro-6-methylpyrimidine with hexadecylamine under controlled conditions. The reaction is usually carried out in a suitable solvent, such as N-methylpyrrolidone, and requires a base like potassium tert-butoxide to facilitate the substitution reaction .
Analyse Des Réactions Chimiques
4-Chloro-2-hexadecylamino-6-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom at the C4 position is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and pyrimidine derivatives.
Common reagents used in these reactions include bases like potassium tert-butoxide and solvents such as N-methylpyrrolidone. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Chloro-2-hexadecylamino-6-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-hexadecylamino-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Chloro-2-hexadecylamino-6-methylpyrimidine can be compared with other pyrimidine derivatives, such as:
2-Amino-4-chloro-6-methylpyrimidine: This compound has similar structural features but lacks the hexadecylamino group, which may result in different chemical and biological properties.
4-Chloro-6-methylpyrimidine: This compound is a precursor in the synthesis of this compound and shares some chemical reactivity but lacks the hexadecylamino substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
196813-50-0 |
|---|---|
Formule moléculaire |
C21H38ClN3 |
Poids moléculaire |
368.0 g/mol |
Nom IUPAC |
4-chloro-N-hexadecyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C21H38ClN3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-21-24-19(2)18-20(22)25-21/h18H,3-17H2,1-2H3,(H,23,24,25) |
Clé InChI |
UDKVQYYNBBSKEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC1=NC(=CC(=N1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962734.png)


![2-((2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B11962755.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962762.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962763.png)
![Diethyl[2-(dimethylamino)ethyl]propanedioate](/img/structure/B11962767.png)

![1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene](/img/structure/B11962778.png)




![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)
